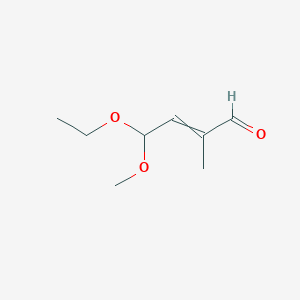
4-Ethoxy-4-methoxy-2-methylbut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-4-methoxy-2-methylbut-2-enal is an organic compound with the molecular formula C8H14O3. It is an α,β-unsaturated aldehyde, characterized by the presence of both ethoxy and methoxy groups attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-methoxy-2-methylbut-2-enal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of 4-ethoxy-2-methylbutanal with methanol in the presence of a base catalyst. The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-methoxy-2-methylbut-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Acidic or basic catalysts are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethoxy-4-methoxy-2-methylbut-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-methoxy-2-methylbut-2-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in enzyme-catalyzed reactions, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-2-methylbut-2-enal: Similar structure but lacks the methoxy group.
4-Methoxy-2-methylbut-2-enal: Similar structure but lacks the ethoxy group.
4-Ethoxy-4-methoxybut-2-enal: Similar structure but lacks the methyl group.
Uniqueness
4-Ethoxy-4-methoxy-2-methylbut-2-enal is unique due to the presence of both ethoxy and methoxy groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
55352-43-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
4-ethoxy-4-methoxy-2-methylbut-2-enal |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10-3)5-7(2)6-9/h5-6,8H,4H2,1-3H3 |
InChI Key |
GNBWNRHLUMZUJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=C(C)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


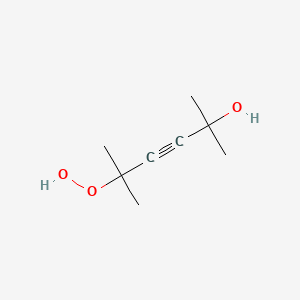
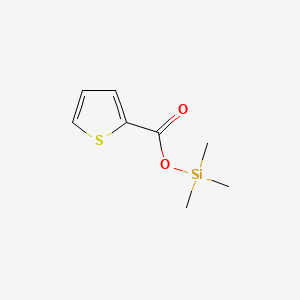

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
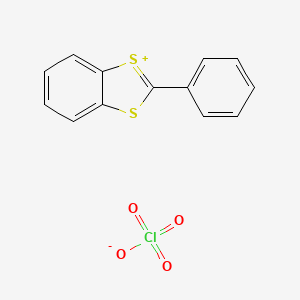
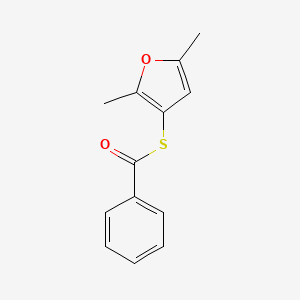
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
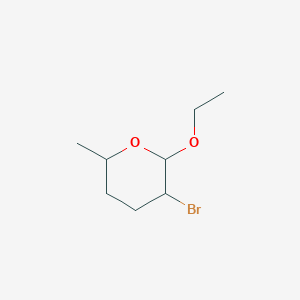
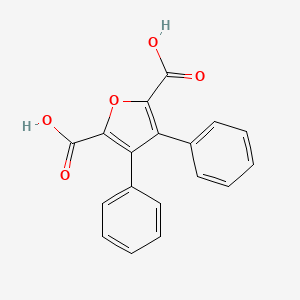
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)

![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)
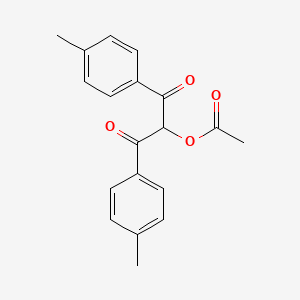
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)
